![molecular formula C13H14FN3O4 B13329436 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields such as materials science, biology, and chemistry due to their unique structural and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazoles with pyrimidines under specific conditions. For instance, the preparation of 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate can be achieved through a multi-step process involving the reaction of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths. This makes it useful in imaging and sensing applications, where it can bind to target molecules and provide visual readouts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: Known for their fluorescent properties and used in similar applications.
Pyrazoles: Share structural similarities and are used in various chemical and biological studies.
Boron dipyrromethene (BODIPY): Another class of fluorescent compounds with applications in imaging and sensing.
Uniqueness
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate stands out due to its unique combination of structural features and photophysical properties. The presence of electron-donating and electron-withdrawing groups in its structure allows for tunable absorption and emission characteristics, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C13H14FN3O4 |
|---|---|
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
7-O-tert-butyl 5-O-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate |
InChI |
InChI=1S/C13H14FN3O4/c1-13(2,3)21-12(19)9-5-8(11(18)20-4)16-10-7(14)6-15-17(9)10/h5-6H,1-4H3 |
InChI-Schlüssel |
PXGOMJVJXFYFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=C(C=NN12)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


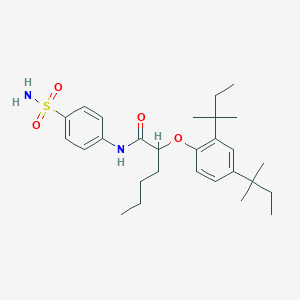
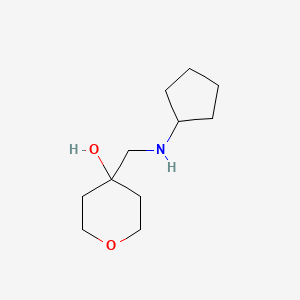

![Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B13329371.png)
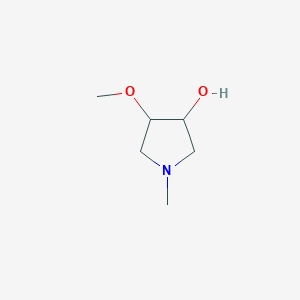
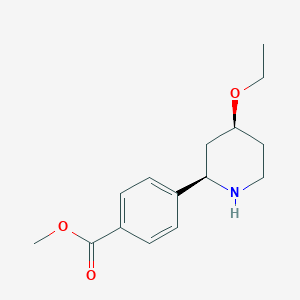
![1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
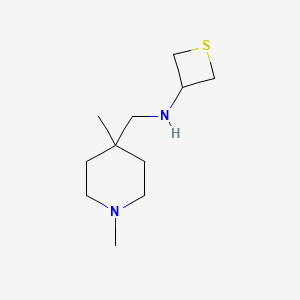
![1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13329409.png)
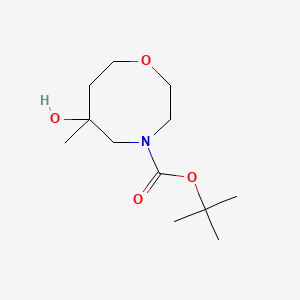
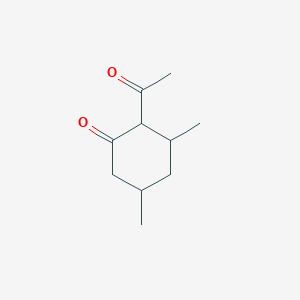
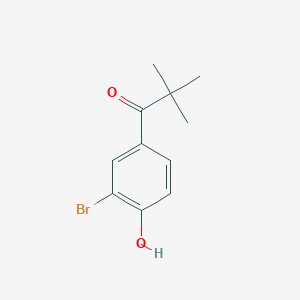

![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)
